

A Technical Guide to the Immunological

**Investigation of HBV Peptide FLPSDFFPSV** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | HBV Seq1 aa:18-27 |           |
| Cat. No.:            | B12401186         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing liver cirrhosis and hepatocellular carcinoma. The host's cellular immune response, particularly cytotoxic T lymphocyte (CTL) activity, is crucial for the control and clearance of HBV. A key target for this CTL response is the HLA-A\*02:01-restricted epitope derived from the HBV core protein, amino acids 18-27, with the sequence Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val (FLPSDFFPSV).[1][2] This peptide is a critical tool for researchers studying HBV-specific T-cell immunity, developing therapeutic vaccines, and monitoring immune responses in patients. This in-depth technical guide provides a comprehensive overview of the FLPSDFFPSV peptide, including its mechanism of action, quantitative data on its immunological properties, and detailed experimental protocols for its investigation.

### **Core Properties of FLPSDFFPSV**

The FLPSDFFPSV peptide is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A\*02:01 on the surface of HBV-infected cells.[1][2] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, initiating a signaling cascade that leads to T-cell activation, proliferation, and the elimination of infected hepatocytes.



# Mechanism of Action: T-Cell Receptor Signaling Pathway

The binding of the FLPSDFFPSV-HLA-A\*02:01 complex to a specific TCR on a CD8+ T cell is the primary event that triggers an adaptive immune response against HBV-infected cells. This interaction initiates a complex intracellular signaling pathway, leading to the activation of the T cell's effector functions.



Click to download full resolution via product page

Caption: T-Cell Receptor (TCR) signaling cascade initiated by FLPSDFFPSV-MHC complex recognition.

## **Quantitative Data**

The immunological efficacy of the FLPSDFFPSV peptide can be quantified through various assays. Below are tables summarizing key quantitative data from published studies.



**Table 1: Binding Affinity of HBV Core 18-27 Peptide to** 

**HLA-A2 Supertype Alleles** 

| HLA Allele | Peptide Sequence | Binding Affinity (IC50 nM) |
|------------|------------------|----------------------------|
| A0201      | FLPSDFFPSV       | < 500                      |
| A0202      | FLPSDFFPSV       | < 500                      |
| A0203      | FLPSDFFPSV       | < 500                      |
| A0206      | FLPSDFFPSV       | < 500                      |
| A*6802     | FLPSDFFPSV       | < 500                      |

Data sourced from a study analyzing the binding of HBV-derived peptides to multiple HLA class I alleles.[3] IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide by 50%.

# Table 2: Quantification of HBcAg18-27-Specific CD8+ T-Cell Responses



| Immunizing Peptide                                                                                                                                                       | Assay                                 | Healthy Donors                     | Chronic Hepatitis B<br>Patients |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|------------------------------------|---------------------------------|
| Peptide 1 (modified HBcAg18-27)                                                                                                                                          | Tetramer Staining (% of CD8+ T cells) | Not Reported                       | Not Reported                    |
| Cytotoxicity Assay (% lysis at E:T 100:1)                                                                                                                                | Not Reported                          | Significantly lower than Peptide 3 |                                 |
| Peptide 2 (modified HBcAg18-27)                                                                                                                                          | Tetramer Staining (% of CD8+ T cells) | Not Reported                       | Not Reported                    |
| Cytotoxicity Assay (% lysis at E:T 100:1)                                                                                                                                | Not Reported                          | Significantly lower than Peptide 3 |                                 |
| Peptide 3 (modified HBcAg18-27)                                                                                                                                          | Tetramer Staining (% of CD8+ T cells) | 1.05% (10,500/10^6<br>PBMCs)       | 0.93% (9,300/10^6<br>PBMCs)     |
| Cytotoxicity Assay (% lysis at E:T 100:1)                                                                                                                                | Not Reported                          | 68.4 ± 15%                         |                                 |
| Irrelevant Peptide<br>(MART-1)                                                                                                                                           | Tetramer Staining (% of CD8+ T cells) | 0.02% (background)                 | 0.04% - 0.14%<br>(background)   |
| Cytotoxicity Assay (% lysis at E:T 100:1)                                                                                                                                | No specific lysis                     | No specific lysis                  |                                 |
| Data adapted from a study investigating the immunogenicity of modified HBcAg18-27 peptides in vitro using PBMCs from healthy donors and chronic hepatitis B patients.[4] |                                       |                                    |                                 |

## **Experimental Protocols**

Detailed methodologies are essential for the reproducible investigation of FLPSDFFPSV-specific T-cell responses. The following sections provide step-by-step protocols for key immunological assays.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: General workflow for assessing T-cell responses to FLPSDFFPSV.



# Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokinesecreting cells at the single-cell level.

#### Materials:

- 96-well PVDF-membrane plates
- Sterile PBS
- 70% Ethanol
- Coating buffer (sterile PBS)
- Capture anti-human IFN-y antibody
- Blocking solution (e.g., RPMI 1640 with 10% FBS)
- Peripheral Blood Mononuclear Cells (PBMCs)
- FLPSDFFPSV peptide (and irrelevant control peptide)
- Recombinant human IL-2
- Complete culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin)
- Biotinylated detection anti-human IFN-y antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
- ELISPOT plate reader

#### Procedure:



#### · Plate Coating:

- Pre-wet the 96-well PVDF membrane with 15 μL of 70% ethanol for 1 minute.
- Wash the plate 3 times with 200 μL/well of sterile PBS.
- Add 100 μL/well of the capture anti-IFN-y antibody diluted in coating buffer.
- Incubate overnight at 4°C.[5]
- Cell Preparation and Plating:
  - The next day, wash the plate 3 times with 200 μL/well of sterile PBS.
  - Block the membrane by adding 200 μL/well of blocking solution and incubate for at least 2 hours at room temperature.[5]
  - Prepare a cell suspension of PBMCs in complete culture medium.
  - Wash the plate 3 times with sterile PBS.
  - Add PBMCs to the wells (typically 2-3 x 10<sup>5</sup> cells/well).
  - Add the FLPSDFFPSV peptide to the experimental wells at the desired concentration (e.g., 10 μg/mL). Include negative control wells (no peptide or irrelevant peptide) and positive control wells (e.g., PHA).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection and Development:
  - Wash the plate 3 times with PBS and then 3 times with PBS containing 0.05% Tween-20 (PBST).
  - $\circ~$  Add 100  $\mu L/well$  of the biotinylated detection anti-IFN-y antibody diluted in PBST with 1% BSA.
  - Incubate for 2 hours at room temperature.



- Wash the plate 4 times with PBST.
- Add 100 μL/well of Streptavidin-ALP or -HRP diluted in PBST.
- Incubate for 1 hour at room temperature.
- Wash the plate 4 times with PBST and then 2 times with PBS.
- Add 100 μL/well of the substrate solution and monitor spot development.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely before counting the spots using an ELISPOT reader.

# Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the simultaneous analysis of cell surface markers and intracellular proteins.

#### Materials:

- PBMCs
- Complete culture medium
- FLPSDFFPSV peptide (and irrelevant control peptide)
- Co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d antibodies)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- FACS tubes or 96-well U-bottom plates
- Phosphate-buffered saline (PBS)
- Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- Fixation buffer (e.g., 4% paraformaldehyde)



- Permeabilization buffer (e.g., PBS with 0.1% saponin and 0.5% BSA)
- Fluorescently conjugated antibody against IFN-y
- Flow cytometer

#### Procedure:

- Cell Stimulation:
  - Resuspend PBMCs in complete culture medium at a concentration of 1-2 x 10<sup>6</sup> cells/mL.
  - Add the FLPSDFFPSV peptide (e.g., 1-10 μg/mL) and co-stimulatory molecules.
  - Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
  - Add a protein transport inhibitor (e.g., Brefeldin A at 10 μg/mL).
  - Incubate for an additional 4-6 hours.[7]
- Surface Staining:
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in PBS containing fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Wash the cells twice with PBS.
- · Fixation and Permeabilization:
  - Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature in the dark.
  - Wash the cells twice with permeabilization buffer.
- Intracellular Staining:



- Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IFN-y antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Acquisition and Analysis:
  - Resuspend the cells in PBS for flow cytometry analysis.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-y positive cells.

### Conclusion

The HBV core peptide FLPSDFFPSV is an indispensable tool for the detailed investigation of cellular immunity in HBV infection. The ability to quantify the binding affinity of this peptide to HLA molecules and to measure the frequency and functional capacity of FLPSDFFPSV-specific T cells provides valuable insights into the immunopathogenesis of hepatitis B. The standardized protocols provided in this guide are intended to facilitate reproducible and robust research in this critical area, ultimately contributing to the development of novel immunotherapies and vaccines for the treatment and prevention of chronic HBV infection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]



- 4. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs PMC [pmc.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-y Production PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- To cite this document: BenchChem. [A Technical Guide to the Immunological Investigation of HBV Peptide FLPSDFFPSV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401186#preliminary-investigation-of-hbv-peptide-flpsdffpsv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com